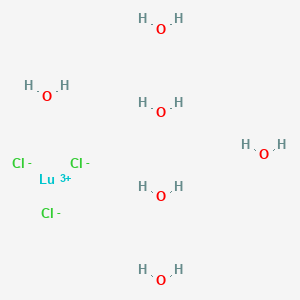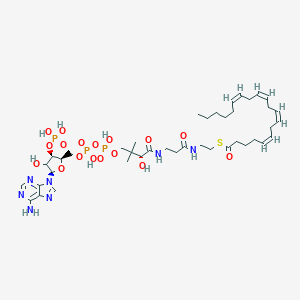
5-Ethynylpicolinic acid
Overview
Description
5-Ethynylpicolinic acid is a chemical compound that is related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position and an ethynyl group at the 5-position. The synthesis and study of its analogs have been a subject of interest due to their potential applications and biological activities. Although the provided papers do not directly discuss 5-ethynylpicolinic acid, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 5-ethynylpicolinic acid.
Synthesis Analysis
The synthesis of fusaric acid and its analogs, which are structurally related to 5-ethynylpicolinic acid, starts from 2-methyl-5-ethynylpyridine. This compound is then alkylated, and the resulting 2-methyl-5-alkynylpyridines are hydrogenated and oxidized to yield the corresponding 5-alkylpicolinic acids . This method suggests a potential pathway for synthesizing 5-ethynylpicolinic acid by modifying the alkyl group to an ethynyl group during the synthesis process.
Molecular Structure Analysis
The molecular structure of 5-ethynylpicolinic acid would consist of a pyridine ring with a carboxylic acid group and an ethynyl group attached. The mass-spectroscopic behavior of related compounds, such as 2-methyl-5-alkylpyridines, has been studied, which could provide insights into the mass-spectroscopic properties of 5-ethynylpicolinic acid and its analogs . Understanding the mass-spectroscopic behavior is crucial for the identification and characterization of the compound.
Chemical Reactions Analysis
While the provided papers do not detail the chemical reactions specific to 5-ethynylpicolinic acid, the synthesis pathways of related compounds imply that 5-ethynylpicolinic acid could undergo various chemical transformations. These may include reactions typical of carboxylic acids, such as esterification and amidation, as well as reactions involving the ethynyl group, such as coupling reactions catalyzed by transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-ethynylpicolinic acid can be inferred from its molecular structure and the properties of similar compounds. As a carboxylic acid, it is expected to have acidic properties and form hydrogen bonds, which would influence its solubility and melting point. The presence of the ethynyl group could affect its reactivity and the types of chemical reactions it can participate in. The exact properties would need to be determined experimentally, but the synthesis and study of analogs provide a foundation for predicting these properties .
Scientific Research Applications
Assembly in Silver-Ethynide Complexes
Zhang et al. (2013) explored the use of 5-ethynylpicolinic acid in the synthesis of new silver-ethynide complexes. These complexes demonstrate interesting structural properties, forming three-dimensional networks through silver-ethynide interactions and Ag-carboxylate coordination bonds. In the solid state, these complexes exhibit luminescent properties due to intraligand transitions (Zhang et al., 2013).
Application in Biochemistry and Chemistry of Arachidonic Acid Metabolites
Powell and Rokach (2005, 2020) discuss the biochemistry of 5-oxo-ETE, an arachidonic acid metabolite, and its potential therapeutic applications in diseases like asthma. Their research indicates that 5-oxo-ETE can act as a chemoattractant and stimulate various cell responses, mediated by specific receptors. These findings highlight potential applications in targeting related receptors for novel therapies (Powell & Rokach, 2005), (Powell & Rokach, 2020).
Synthesis of Novel Antioxidants
Sudhana and Pradeepkiran (2019) demonstrate the synthesis of dihydropyridine derivatives, which show promise as potent antioxidants and chelating agents. This research presents a potential application of 5-ethynylpicolinic acid derivatives in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran, 2019).
Use in DNA Replication and Cell Cycle Studies
Ligasová et al. (2017) describe the use of 5-ethynyl-2′-deoxyuridine, a compound related to 5-ethynylpicolinic acid, in cell cycle profiling. This method is optimized for detecting DNA synthesis in cells, indicating an application in cell biology and cancer research (Ligasová et al., 2017).
Development of Dihydropyrimidine Dehydrogenase Inactivator
Cooke et al. (2001) discuss the large-scale preparation of eniluracil, a derivative of 5-ethynyluracil, which inactivates dihydropyrimidine dehydrogenase. This research supports the application of 5-ethynylpicolinic acid in developing therapeutic agents for cancer treatment (Cooke et al., 2001).
Safety and Hazards
The safety information for 5-Ethynylpicolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
5-Ethynylpicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The molecule works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding can inhibit the function of ZFPs, which can have various downstream effects depending on the specific ZFP involved .
Biochemical Pathways
Given its similarity to picolinic acid, it may also play a role in zinc transport . Zinc is an essential trace element that is involved in numerous biochemical pathways, including those related to immune function and cellular metabolism .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 5-Ethynylpicolinic acid’s action would depend on the specific ZFPs it interacts with and the pathways these proteins are involved in . Given the role of ZFPs in viral replication and packaging, one potential effect could be antiviral activity .
properties
IUPAC Name |
5-ethynylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPZVBBZKXFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340924 | |
| Record name | 5-ethynylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17880-57-8 | |
| Record name | 5-ethynylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)





